(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid
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Overview
Description
The compound (10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid is a complex organic molecule with a unique structure. This compound is notable for its intricate heptacyclic framework, which includes multiple functional groups such as amino, hydroxy, and trifluoroacetic acid moieties. These features make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the heptacyclic structure, followed by functional group modifications to introduce the amino, hydroxy, and trifluoroacetic acid groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the integrity of the compound’s complex structure.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The trifluoroacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxy group may yield ketones, while reduction of the amino group may produce primary amines.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heptacyclic molecules with functional groups such as amino, hydroxy, and trifluoroacetic acid. Examples include:
- (10S,26S)-26-amino-10-methyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione
- (10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique heptacyclic structure. These features confer distinct chemical and biological properties, making it a valuable subject for research and industrial applications.
Properties
Molecular Formula |
C26H22F3N3O8 |
---|---|
Molecular Weight |
561.5 g/mol |
IUPAC Name |
(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H21N3O6.C2HF3O2/c1-2-24(30)13-5-16-20-11(7-27(16)22(28)12(13)8-31-23(24)29)18-14(25)4-3-10-19(18)15(26-20)6-17-21(10)33-9-32-17;3-2(4,5)1(6)7/h5-6,14,30H,2-4,7-9,25H2,1H3;(H,6,7)/t14-,24-;/m0./s1 |
InChI Key |
FGKWTNPJCHZAMJ-HVAMLYBCSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC7=C6OCO7)N=C4C3=C2)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC7=C6OCO7)N=C4C3=C2)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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